2-Methyl-1-tosylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-tosylpiperidin-4-one, also known as MTPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTPO is a piperidinone derivative that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-tosylpiperidin-4-one is not well understood, but it is believed to act as a nucleophile in various reactions due to the presence of the tosyl group. 2-Methyl-1-tosylpiperidin-4-one has also been reported to undergo oxidation and reduction reactions.
Biochemical and Physiological Effects:
2-Methyl-1-tosylpiperidin-4-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-tosylpiperidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable and can be stored for extended periods of time without significant degradation. However, the limitations of 2-Methyl-1-tosylpiperidin-4-one include its limited solubility in water and its potential for air and moisture sensitivity.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1-tosylpiperidin-4-one. One potential area of study is the development of new synthesis methods that can increase the yield and efficiency of the process. Additionally, the use of 2-Methyl-1-tosylpiperidin-4-one as a precursor in the synthesis of new piperidine-based compounds could be explored. Furthermore, the potential use of 2-Methyl-1-tosylpiperidin-4-one as a ligand in metal-catalyzed reactions and as a reagent in the synthesis of chiral compounds could be investigated. Finally, the biochemical and physiological effects of 2-Methyl-1-tosylpiperidin-4-one could be further studied to determine its potential use in medical applications.
Conclusion:
In conclusion, 2-Methyl-1-tosylpiperidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 2-Methyl-1-tosylpiperidin-4-one could lead to the development of new compounds and potential medical applications.
Synthesemethoden
The synthesis of 2-Methyl-1-tosylpiperidin-4-one involves the reaction of 2-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-methylpiperidine-4-tosylate. This intermediate is then treated with sodium hydride in dimethylformamide to produce 2-Methyl-1-tosylpiperidin-4-one. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-tosylpiperidin-4-one has been studied for its potential use as a precursor in the synthesis of various piperidine-based compounds. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions. Furthermore, 2-Methyl-1-tosylpiperidin-4-one has been studied for its potential use as a reagent in the synthesis of chiral compounds.
Eigenschaften
CAS-Nummer |
13729-78-7 |
---|---|
Produktname |
2-Methyl-1-tosylpiperidin-4-one |
Molekularformel |
C13H17NO3S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
2-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(15)9-11(14)2/h3-6,11H,7-9H2,1-2H3 |
InChI-Schlüssel |
KEXSKBDDAQUNDS-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1CC(=O)CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.